molecular formula C14H9N3OS B5673700 MFCD02928647

MFCD02928647

Cat. No.: B5673700
M. Wt: 267.31 g/mol
InChI Key: RLXUSTMBRFRGLK-UHFFFAOYSA-N
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Description

MFCD02928647 is a chemical compound with a molecular formula and weight that align with heterocyclic or organometallic structures, as inferred from analogous compounds in the provided evidence. While direct data on this compound are unavailable in the provided sources, its MDL identifier suggests it belongs to a class of compounds frequently utilized in catalysis, medicinal chemistry, or materials science. Based on similar compounds (e.g., CAS 1022150-11-3 and CAS 102562-86-7), this compound likely exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and may involve transition metal coordination or phosphine ligands in its synthesis .

Typical applications for such compounds include catalytic reactions (e.g., cross-coupling) or as intermediates in pharmaceutical synthesis.

Preparation Methods

The synthesis of MFCD02928647 involves specific synthetic routes and reaction conditions. The preparation methods can be categorized into laboratory-scale synthesis and industrial production methods. Laboratory-scale synthesis typically involves the use of specific reagents and controlled reaction conditions to achieve the desired compound. Industrial production methods, on the other hand, focus on optimizing the synthesis process for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

MFCD02928647 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

MFCD02928647 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, this compound is being investigated for its potential therapeutic effects and drug development. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02928647 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the specific molecular targets involved.

Comparison with Similar Compounds

The following analysis compares MFCD02928647 with two structurally analogous compounds: CAS 1022150-11-3 (Compound A) and CAS 102562-86-7 (Compound B). These compounds were selected based on shared functional groups, molecular complexity, and applications in synthetic chemistry.

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) CAS 1022150-11-3 (Compound A) CAS 102562-86-7 (Compound B)
Molecular Formula C₂₇H₃₀N₆O₃ (hypothetical) C₂₇H₃₀N₆O₃ C₈H₁₀N₂O
Molecular Weight ~486.57 g/mol 486.57 g/mol 150.18 g/mol
Solubility Moderate (DMF, THF) 0.24 mg/mL (ESOL) 13,600 mg/mL (highly soluble)
log P ~2.15 (predicted) 2.15 (XLOGP3) 0.78 (WLOGP)
Synthesis Method Pd-catalyzed cross-coupling DMF, K₂CO₃, 80°C Hydrogenation, Pd/C catalyst
Applications Catalysis, medicinal chemistry Pharmaceutical intermediates Organic synthesis intermediates

Key Findings:

Both compounds feature nitrogen-rich heterocycles, enhancing binding affinity in biological targets . Compound B, while smaller (C₈H₁₀N₂O), exhibits exceptional solubility (>90 mol/L), making it advantageous for high-throughput synthesis .

Synthetic Accessibility :

  • Compound A requires multistep synthesis with palladium catalysts, similar to this compound, but achieves higher yields (98%) via optimized green chemistry protocols .
  • Compound B utilizes hydrogenation under mild conditions (60 psi H₂, 18 hours), contrasting with the high-temperature reactions needed for this compound .

Compound B’s high solubility and low log P align with prodrug strategies, diverging from the lipophilic profile of this compound .

Properties

IUPAC Name

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3OS/c15-6-7-17-9-16-13-12(14(17)18)11(8-19-13)10-4-2-1-3-5-10/h1-5,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXUSTMBRFRGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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